molecular formula C8H13NO2 B8788398 (3-(tert-Butyl)isoxazol-5-yl)methanol

(3-(tert-Butyl)isoxazol-5-yl)methanol

Cat. No.: B8788398
M. Wt: 155.19 g/mol
InChI Key: QYRFVPCSDYSOLU-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)isoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of a tert-butyl group at the third position and a methanol group at the fifth position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)isoxazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylacetylene with hydroxylamine-O-sulfonic acid to form the isoxazole ring. The subsequent reduction of the resulting compound with a suitable reducing agent, such as sodium borohydride, yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: (3-t-Butyl-isoxazol-5-yl)aldehyde or (3-t-Butyl-isoxazol-5-yl)carboxylic acid.

    Reduction: (3-t-Butyl-isoxazol-5-yl)amine.

    Substitution: Various substituted isoxazoles depending on the substituent introduced.

Scientific Research Applications

(3-(tert-Butyl)isoxazol-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-t-Butyl-isoxazol-5-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.

    (3-t-Butyl-isoxazol-5-yl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    (3-t-Butyl-isoxazol-5-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(3-(tert-Butyl)isoxazol-5-yl)methanol is unique due to the presence of both a tert-butyl group and a hydroxyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3-tert-butyl-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4,10H,5H2,1-3H3

InChI Key

QYRFVPCSDYSOLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.49 g of 2,2-dimethyl-6-(tetrahydro-2H-pyran-2-yloxy)-4-hexyn-3-one was dissolved in 20 ml of methanol, and 1.30 g of sodium methoxide and 1.53 g of hydroxylamine hydrochloride were added. The mixture was stirred at 70° C. for 2 hours. The reaction mixture was cooled to room temperature and then adjusted to pH 2 with concentrated hydrochloric acid. The mixture was stirred at room temperature for 18 hours. After aqueous saturated sodium hydrogen carbonate was added, the reaction mixture was extracted with ethyl acetate. The extract was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.12 g of (3-t-butyl-isoxazol-5-yl)methanol.
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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